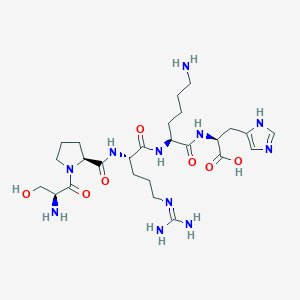
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- is a chemical compound with the molecular formula C19H13BiCl2O. This compound is part of the organobismuth family, which is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
准备方法
The synthesis of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 4-methoxyphenyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bismuth oxides.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
作用机制
The mechanism of action of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- involves its interaction with biological molecules. In the case of its antimicrobial activity, the compound binds to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death. It also interferes with the bacterial cell membrane, increasing its permeability and causing cell lysis .
相似化合物的比较
Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- can be compared with other organobismuth compounds such as:
Bismuth subsalicylate: Known for its use in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Dichlorotris(4-chlorophenyl)bismuth: Another organobismuth compound with similar reactivity but different applications
The uniqueness of Bismuth, dichlorobis(4-chlorophenyl)(4-methoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
823213-31-6 |
|---|---|
分子式 |
C19H15BiCl4O |
分子量 |
610.1 g/mol |
IUPAC 名称 |
dichloro-bis(4-chlorophenyl)-(4-methoxyphenyl)bismuth |
InChI |
InChI=1S/C7H7O.2C6H4Cl.Bi.2ClH/c1-8-7-5-3-2-4-6-7;2*7-6-4-2-1-3-5-6;;;/h3-6H,1H3;2*2-5H;;2*1H/q;;;+2;;/p-2 |
InChI 键 |
RWEQTZNTBDPBMG-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


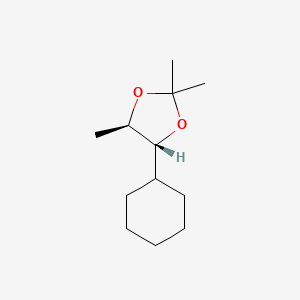
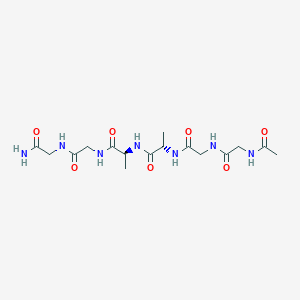
![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
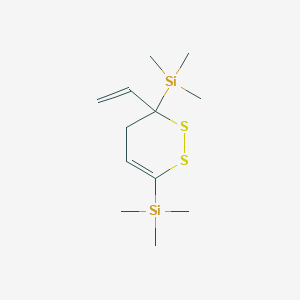
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)
![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
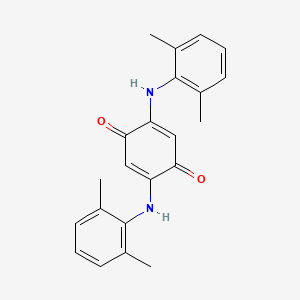

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)
![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
![2-({2-[(3-Hydroxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213307.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)
